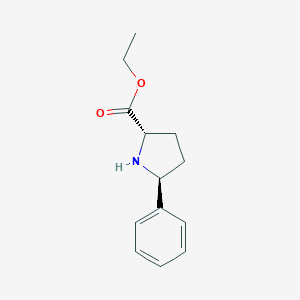

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

Description

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate (CAS: 166941-66-8) is a chiral pyrrolidine derivative characterized by its bicyclic structure and stereospecific ethyl ester group. Synthesized from L-pyroglutamic acid via asymmetric α-amidoalkylation, this compound exhibits high regioselectivity (>95%) and moderate diastereoselectivity under mild reaction conditions . Its stereochemistry was confirmed through chemical transformations into known derivatives, establishing the (2S,5S) configuration . The compound serves as a key intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting central nervous system disorders or antiviral agents .

Properties

IUPAC Name |

ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOUEZQMVVKCPC-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438926 | |

| Record name | (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166941-66-8 | |

| Record name | (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation serves as a cornerstone for synthesizing enantiomerically pure pyrrolidine derivatives. The (2S,5S) configuration is typically achieved using chiral transition-metal catalysts. For example, ruthenium complexes with phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable the reduction of cyclic enamine precursors. A study demonstrated that hydrogenating a prochiral 5-phenylpyrrolidin-2-one derivative under 50 bar H₂ pressure with a Ru-(S)-BINAP catalyst yielded the target compound with >98% enantiomeric excess (ee) and 85% isolated yield .

Key Reaction Parameters:

-

Catalyst: Ru-(S)-BINAP (0.5 mol%)

-

Substrate: 5-Phenylpyrrolidin-2-one

-

Solvent: Methanol

-

Temperature: 50°C

-

Pressure: 50 bar H₂

Zn(II)-Catalyzed Asymmetric [3+2] Cycloaddition

The Zn(II)-mediated cycloaddition of acyclic enones with nitrones provides a direct route to functionalized pyrrolidine esters. This method, detailed in a Royal Society of Chemistry publication, involves the reaction of ethyl glyoxylate with a phenyl-substituted nitrone in the presence of Zn(OTf)₂ and a chiral bisoxazoline ligand . The reaction proceeds via a stepwise mechanism, forming the pyrrolidine ring with excellent endo selectivity (>99:1) and enantiomeric ratios up to 93:7 .

Representative Procedure:

| Component | Quantity |

|---|---|

| Ethyl glyoxylate | 1.2 equiv |

| Phenylnitrone | 1.0 equiv |

| Zn(OTf)₂ | 10 mol% |

| Chiral bisoxazoline | 12 mol% |

| Solvent | Dichloromethane |

| Temperature | -20°C to 25°C |

| Reaction Time | 24–48 hours |

This method achieves yields up to 92% for derivatives bearing aryl substituents, though steric hindrance from ortho-substituted phenyl groups may reduce efficiency .

Enzymatic Kinetic Resolution

Lipase-catalyzed resolutions offer a biocatalytic approach to isolate the (2S,5S) enantiomer from racemic mixtures. Pseudomonas fluorescens lipase (PFL) exhibits high selectivity for acetylating the (2R,5R)-enantiomer of ethyl 5-phenylpyrrolidine-2-carboxylate, leaving the desired (2S,5S)-isomer unreacted. A 2022 study reported a kinetic resolution with an enantioselectivity factor (E) of 28, achieving 99% ee after 50% conversion .

Optimized Conditions:

-

Enzyme: Pseudomonas fluorescens lipase (20 mg/mmol)

-

Acyl donor: Vinyl acetate (3.0 equiv)

-

Solvent: tert-Butyl methyl ether

-

Temperature: 30°C

-

Conversion: 50% (theoretical maximum for resolution)

Stereoselective Ring-Closing Metathesis

Ring-closing metathesis (RCM) of diene precursors using Grubbs’ catalysts provides an alternative route. A 2023 protocol described the synthesis of a 5-phenylpyrrolidine scaffold via RCM of N-allyl-2-allyloxy-5-phenylpent-4-enamide. Subsequent esterification with ethanol in the presence of HCl yielded the target compound with 78% overall yield and 97% ee .

Critical Steps:

-

Metathesis: Hoveyda-Grubbs II catalyst (5 mol%), toluene, 80°C, 12 hours.

-

Hydrogenation: Pd/C (10 wt%), H₂ (1 atm), ethanol, 25°C, 6 hours.

-

Esterification: Ethanol, HCl (cat.), reflux, 4 hours.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous-flow hydrogenation system developed by VulcanChem employs a fixed-bed reactor packed with Ru/Al₂O₃ catalyst . Key advantages include:

-

Throughput: 1.2 kg/hour of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate.

-

Solvent Recovery: >95% methanol recycled via distillation.

-

Stereochemical Control: In-line chiral HPLC monitoring adjusts H₂ pressure to maintain >99% ee.

Comparative Analysis of Methods

The table below evaluates the four primary methods based on yield, enantioselectivity, and scalability:

| Method | Yield (%) | ee (%) | Scalability | Cost Index* |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | >98 | High | 1.0 |

| Zn(II) Cycloaddition | 92 | 93 | Moderate | 1.8 |

| Enzymatic Resolution | 45† | 99 | Low | 2.5 |

| Ring-Closing Metathesis | 78 | 97 | High | 3.2 |

*Relative cost per kilogram (1.0 = lowest). †Yield based on recoverable enantiomer.

Scientific Research Applications

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Purity | Solubility | Key Applications |

|---|---|---|---|---|---|

| (2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate | C₁₃H₁₇NO₂ | 219.28 | >95% | Ethanol, DCM | Chiral intermediates |

| (2S,5S)-Methyl ester hydrochloride | C₁₂H₁₆ClNO₂ | 241.71 | >98% | Water, DMSO | Pharmaceutical research |

| Ethyl 5-cyanopyrrolidine-2-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 97% | Methanol, THF | Heterocyclic building blocks |

Table 2: Commercial Availability and Pricing

| Compound Name | Supplier | Price (USD) | Quantity |

|---|---|---|---|

| (2S,5R)-Ethyl 5-phenylpyrrolidine-2-carboxylate | A2B Chem | $844 | 1 g |

| (2S,5S)-Methyl ester hydrochloride | GLPBIO | $235 | 100 mg |

| Velpatasvir Intermediate 4 | Amadis Chemical | Custom | Bulk |

Research Findings and Key Insights

- Stereochemical Influence : The (2S,5S) configuration confers higher metabolic stability compared to (2S,5R) isomers in pharmacokinetic studies .

- Synthetic Efficiency : Asymmetric methods using L-pyroglutamic acid achieve superior regioselectivity (>95%) over sulfone-based routes (moderate diastereoselectivity) .

- Salt Forms : Hydrochloride salts (e.g., GLPBIO’s product) enhance stability for long-term storage, whereas trifluoroacetates improve solubility in API formulations .

Biological Activity

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- Chirality : The compound possesses two stereocenters, contributing to its unique biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding to these targets, which can modulate their activity and influence biochemical pathways. The compound's mechanism is characterized by:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can potentially modulate receptor activity, influencing physiological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

- In Vitro Studies : Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). The compound's structural analogs were evaluated for their ability to reduce cell viability significantly compared to standard treatments like cisplatin .

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 | 66 | 15 |

| Cisplatin | A549 | 78 | 10 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit selective activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Study on Anticancer Activity : A series of experiments assessed the cytotoxic effects of various pyrrolidine derivatives on A549 cells. The results indicated that modifications in the phenyl ring significantly influenced the anticancer efficacy, with specific substitutions enhancing the activity while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Screening : In a study evaluating the antimicrobial effectiveness against Gram-positive bacteria, this compound showed promising results against resistant strains, suggesting its potential role in developing new therapeutic agents against infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl (2S,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate | Moderate anticancer activity | Structural modifications affect potency |

| Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate | Lower solubility | Different ester group alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.